molecular formula C11H9ClN2O4 B3378293 2-[3-(3-Chlorophenyl)-2,4-dioxoimidazolidin-1-yl]acetic acid CAS No. 1411650-70-8

2-[3-(3-Chlorophenyl)-2,4-dioxoimidazolidin-1-yl]acetic acid

Cat. No.: B3378293
CAS No.: 1411650-70-8
M. Wt: 268.65 g/mol
InChI Key: AWLXSNKKTDEDHJ-UHFFFAOYSA-N
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Description

2-[3-(3-Chlorophenyl)-2,4-dioxoimidazolidin-1-yl]acetic acid is a chemical compound with a complex structure that includes a chlorophenyl group, a dioxoimidazolidinyl ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(3-Chlorophenyl)-2,4-dioxoimidazolidin-1-yl]acetic acid typically involves multiple steps, starting with the reaction of 3-chlorophenylamine with a suitable carbonyl compound to form an intermediate imidazolidinone derivative. This intermediate is then further reacted with acetic acid or its derivatives to introduce the acetic acid moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are often employed to increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-[3-(3-Chlorophenyl)-2,4-dioxoimidazolidin-1-yl]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Imidazolidinone derivatives: Similar compounds with variations in the substituents on the imidazolidinone ring.

  • Chlorophenyl derivatives: Compounds containing chlorophenyl groups with different functional groups.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O4/c12-7-2-1-3-8(4-7)14-9(15)5-13(11(14)18)6-10(16)17/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLXSNKKTDEDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1CC(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(3-Chlorophenyl)-2,4-dioxoimidazolidin-1-yl]acetic acid
Reactant of Route 2
2-[3-(3-Chlorophenyl)-2,4-dioxoimidazolidin-1-yl]acetic acid
Reactant of Route 3
2-[3-(3-Chlorophenyl)-2,4-dioxoimidazolidin-1-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[3-(3-Chlorophenyl)-2,4-dioxoimidazolidin-1-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[3-(3-Chlorophenyl)-2,4-dioxoimidazolidin-1-yl]acetic acid
Reactant of Route 6
2-[3-(3-Chlorophenyl)-2,4-dioxoimidazolidin-1-yl]acetic acid

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